3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea
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Description
The compound “3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea” is a chemical compound that is offered by Benchchem for various applications. It is part of a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, a new benzopyrimidine analog was designed and synthesized by substituting a 3-nitrophenyl ring and thiosemicarbazide nucleus at N-3 and C-2 positions of a quinazoline ring, respectively . The title compounds were obtained via reactions of 2-hydrazino-3-(2-chlorophenyl)quinazolin-4(3H)-one with different alkyl/aryl isothiocyanates followed by methylation with dimethyl sulphate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions include esterification, hydrazination, salt formation, cyclization, and methylation .Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity . The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-15-7-3-5-13(11-15)21-18(25)22-16-17(24)23(9-8-20-16)14-6-2-4-12(19)10-14/h2-11H,1H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIBBKILEDJLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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